molecular formula C15H18N2O2S B568500 N-(4-Aminobenzyl)-N-methyl-p-Toluenesulfonamide CAS No. 115562-53-3

N-(4-Aminobenzyl)-N-methyl-p-Toluenesulfonamide

Cat. No.: B568500
CAS No.: 115562-53-3
M. Wt: 290.381
InChI Key: UBUUFWMIYYCCAI-UHFFFAOYSA-N
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Description

N-(4-Aminobenzyl)-N-methyl-p-Toluenesulfonamide (CAS 115562-53-3) is a sulfonamide derivative characterized by a p-toluenesulfonamide backbone substituted with a 4-aminobenzyl group and a methyl group on the nitrogen atom (Fig. 1). Sulfonamides are historically known for antibacterial applications, but this compound’s extended substituents may confer unique reactivity or selectivity in medicinal or agrochemical contexts .

Properties

IUPAC Name

N-[(4-aminophenyl)methyl]-N,4-dimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2S/c1-12-3-9-15(10-4-12)20(18,19)17(2)11-13-5-7-14(16)8-6-13/h3-10H,11,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBUUFWMIYYCCAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)CC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80656069
Record name N-[(4-Aminophenyl)methyl]-N,4-dimethylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80656069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115562-53-3
Record name N-[(4-Aminophenyl)methyl]-N,4-dimethylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80656069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of N-Methyl-p-Toluenesulfonamide

Reaction of p-toluenesulfonyl chloride with methylamine in dichloromethane at 0–5°C produces N-methyl-p-toluenesulfonamide. A molar ratio of 1:1.2 (sulfonyl chloride:methylamine) ensures complete conversion, with yields exceeding 85% after aqueous workup. The use of molecular sieves (5 Å) during the reaction absorbs liberated HCl, minimizing side reactions.

N-Alkylation with 4-Nitrobenzyl Bromide

Alkylation of N-methyl-p-toluenesulfonamide requires activation of the sulfonamide nitrogen. Employing sodium hydride (1.2 equiv) in tetrahydrofuran (THF) at 0°C generates the sulfonamide anion, which reacts with 4-nitrobenzyl bromide (1.1 equiv) to yield N-methyl-N-(4-nitrobenzyl)-p-toluenesulfonamide. This step typically achieves 65–72% isolated yield, with unreacted starting material recoverable via column chromatography.

Catalytic Hydrogenation of the Nitro Group

The final reduction employs hydrogen gas (1–3 atm) over 10% palladium-on-carbon in ethanol at 50°C. Monitoring by thin-layer chromatography (TLC) confirms complete reduction within 4–6 hours, affording N-(4-aminobenzyl)-N-methyl-p-toluenesulfonamide in 90–95% yield. Critical to this step is the use of degassed solvents to prevent catalyst poisoning.

One-Pot Tandem Sulfonylation-Alkylation Using Solid Acid Catalysts

Recent innovations leverage heterogeneous catalysis to streamline synthesis. A method detailed in CN106565549A utilizes a sulfated polyimide mesoporous polymer (SO₄²⁻/PIM-1) to catalyze the direct coupling of p-toluenesulfonic acid with pre-formed N-methyl-4-nitrobenzylamine.

Reaction Conditions and Optimization

In dichloromethane at 20°C, SO₄²⁻/PIM-1 (5 wt%) facilitates the dehydration-condensation between p-toluenesulfonic acid and N-methyl-4-nitrobenzylamine (1:1.5 molar ratio). Molecular sieves (5 Å) sequester water, driving the equilibrium toward product formation. After 6 hours, the catalyst is recovered by filtration and reused for five cycles with <5% activity loss.

Comparative Performance

ParameterValue
Conversion of p-TsOH81.90%
Yield of Nitro Intermediate70.53%
Catalyst Reusability5 cycles

This method eliminates chloride waste associated with sulfonyl chloride routes but requires pre-synthesis of N-methyl-4-nitrobenzylamine, adding complexity.

Reductive Amination of N-(4-Nitrobenzyl)-p-Toluenesulfonamide

An alternative strategy introduces the methyl group via reductive amination after initial sulfonamide formation.

Synthesis of N-(4-Nitrobenzyl)-p-Toluenesulfonamide

4-Nitrobenzylamine reacts with p-toluenesulfonyl chloride (1:1 molar ratio) in pyridine at 0°C, achieving 88% yield after recrystallization from ethanol.

Reductive Methylation

Treatment with formaldehyde (2 equiv) and sodium cyanoborohydride in methanol at pH 5 (acetic acid buffer) introduces the methyl group. The reaction proceeds via imine formation followed by reduction, yielding N-methyl-N-(4-nitrobenzyl)-p-toluenesulfonamide in 60–68% yield. Subsequent hydrogenation as in Section 1.3 completes the synthesis.

Critical Analysis of Methodologies

Yield and Efficiency

MethodOverall YieldKey Advantage
Classical Three-Step50–55%High reproducibility
One-Pot Catalytic57–62%Reduced solvent waste
Reductive Amination40–45%Avoids alkylation reagents

The one-pot catalytic method demonstrates superior atom economy but suffers from limited substrate scope. Classical approaches remain favored for small-scale syntheses requiring high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-Aminobenzyl)-N-methyl-p-Toluenesulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated derivatives of the benzene ring.

Scientific Research Applications

N-(4-Aminobenzyl)-N-methyl-p-Toluenesulfonamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent, particularly in the development of new antibiotics.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(4-Aminobenzyl)-N-methyl-p-Toluenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can disrupt the synthesis of folic acid in bacteria, leading to their death. This mechanism is similar to that of other sulfonamide antibiotics.

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfonamide Derivatives

Structural Analogues and Substituent Effects

Table 1: Structural and Molecular Comparison
Compound Name Molecular Formula Molecular Weight Key Substituents Applications/Properties References
N-(4-Aminobenzyl)-N-methyl-p-Toluenesulfonamide C₁₅H₁₈N₂O₂S ~298.38* 4-aminobenzyl, N-methyl Discontinued; potential bioactivity
N-Methyl-p-toluenesulfonamide C₈H₁₁NO₂S 185.24 N-methyl Plasticizer, pharmaceutical intermediate
N-(4-Acetylphenyl)-4-methylbenzenesulfonamide C₁₅H₁₅NO₃S 289.35 4-acetylphenyl Structural studies
N-(4-Methoxyphenyl)-4-methylbenzenesulfonamide C₁₄H₁₅NO₃S 277.34 4-methoxyphenyl Synthetic intermediate
N,N-Di-(n-butyl)-p-toluenesulfonamide C₁₅H₂₅NO₂S 283.43 N,N-di-butyl Solubility modifier
N-Allyl-p-toluenesulfonamide C₁₀H₁₃NO₂S 211.28 Allyl group Cross-coupling reactions

*Calculated based on formula from .

Key Observations :

  • Bulkier Groups: N,N-Di-butyl and allyl substituents (e.g., N-Allyl-p-toluenesulfonamide) increase steric hindrance, affecting solubility and reactivity . Aromatic Modifications: The 4-acetylphenyl group () adds a ketone moiety, which may alter metabolic stability or intermolecular interactions.

Key Findings :

Key Insights :

  • Simpler sulfonamides like N-methyl-p-toluenesulfonamide find industrial use, while the discontinuation of the target compound may reflect a lack of commercial viability .

Biological Activity

N-(4-Aminobenzyl)-N-methyl-p-toluenesulfonamide (commonly referred to as BTS) is a compound of significant interest in the field of pharmacology and biochemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, toxicity assessments, and relevant case studies.

Chemical Structure and Properties

This compound is a sulfonamide derivative characterized by the following chemical structure:

  • Molecular Formula : C₁₁H₁₄N₂O₂S
  • Molecular Weight : 238.31 g/mol

BTS primarily functions as an inhibitor of muscle contraction by interacting with skeletal muscle actomyosin. Research indicates that BTS significantly reduces the acto-S1 ATPase rate, which is crucial for muscle contraction. Specifically, it decreases the rate of inorganic phosphate (P(i)) release and affects the dissociation rates of actin and myosin complexes. This inhibition is attributed to:

  • A decrease in the steady-state acto-S1 ATPase rate by approximately 10-fold.
  • An increase in the actin concentration required for half-maximal activation.
  • A substantial reduction in the rate of P(i) release, especially in the presence of actin .

Antimicrobial and Anticancer Activities

Recent studies have explored the potential antimicrobial and anticancer properties of BTS and its derivatives:

  • Antimicrobial Activity : BTS has shown effectiveness against various bacterial strains, with some derivatives exhibiting potent antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, certain benzimidazole derivatives related to BTS demonstrated significant activity with minimum inhibitory concentrations (MIC) as low as 0.19 μM against resistant strains of Mycobacterium tuberculosis .
  • Anticancer Activity : BTS has been investigated for its anticancer properties, particularly in treating squamous cell carcinoma and non-small cell lung cancer. In vitro studies have indicated that BTS can inhibit tumor cell proliferation, although specific IC50 values for these activities are still under investigation .

Toxicity Assessments

Toxicological evaluations have been conducted to assess the safety profile of BTS:

  • General Toxicity : Studies indicate that while BTS exhibits slight toxicity to algae, it is relatively non-toxic to fish and daphnids, suggesting a low environmental risk . The no-observed-adverse-effect level (NOAEL) was established at 120 mg/kg/day.
  • Hematological Changes : In animal studies, dose-dependent increases in white blood cell counts were observed alongside elevated levels of blood urea nitrogen (BUN) and liver enzymes in high-dose groups, indicating potential systemic effects at higher concentrations .

Case Studies

Several case studies highlight the efficacy and safety profile of BTS:

  • Muscle Contraction Studies : A detailed kinetic analysis demonstrated that BTS effectively inhibits muscle contraction through its action on actomyosin interactions. This study provided insights into its potential therapeutic applications in muscle-related disorders .
  • Cancer Treatment Trials : Clinical trials exploring BTS derivatives for their anticancer effects have shown promising results, particularly in inhibiting cell proliferation in various cancer types. Further research is ongoing to optimize these compounds for clinical use .

Summary of Findings

The biological activity of this compound encompasses a range of pharmacological effects that warrant further investigation:

Activity Type Mechanism/Effect Reference
Muscle Contraction InhibitionDecreases acto-S1 ATPase rate; affects P(i) release
AntimicrobialEffective against resistant bacterial strains
AnticancerInhibits tumor cell proliferation
ToxicityLow environmental risk; hematological changes at high doses

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(4-Aminobenzyl)-N-methyl-p-Toluenesulfonamide?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, sulfonamide derivatives are prepared by reacting p-toluenesulfonyl chloride with substituted amines under alkaline conditions. In related studies, benzenesulfonyl chloride derivatives reacted with 4-aminobenzylamine analogs in aqueous ammonia or THF to yield sulfonamides . Key steps include pH control (e.g., NaOH for deprotonation) and purification via recrystallization. Note that competing side reactions (e.g., over-chlorination) may require stoichiometric optimization .

Q. How can researchers confirm the purity and structural integrity of this compound?

  • Methodological Answer : Characterization involves:

  • Melting Point Analysis : Compare observed values (e.g., 76–79°C) with literature data .
  • Spectroscopy : Use 1^1H-NMR to verify methyl and aromatic proton signals (e.g., singlet for N-methyl at δ ~2.8 ppm) and IR for sulfonamide S=O stretches (~1350–1150 cm1^{-1}) .
  • Elemental Analysis : Validate empirical formulas (e.g., C8_8H11_{11}NO2_2S) .
    Discrepancies may arise from solvent residues; repeat analyses in anhydrous conditions .

Q. What are the primary safety considerations during handling?

  • Methodological Answer : The compound is a respiratory and dermal irritant. Use PPE (N95 masks, nitrile gloves) and fume hoods. Storage should avoid moisture to prevent decomposition. Hazard codes R36/37/38 highlight risks to eyes, skin, and respiratory systems .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled in reactions involving this compound?

  • Methodological Answer : Stereoselectivity depends on reaction conditions. For example, in conjugate additions (e.g., nitrosoalkene reactions), using chiral catalysts like Ni(OAc)2_2 or controlling solvent polarity (THF vs. DCM) can enhance enantiomeric excess. demonstrated anti-stereochemistry in adducts when using TBAF as a fluoride source, confirmed via 1^1H-NMR coupling constants . Computational modeling (DFT) may predict transition states to guide optimization .

Q. What strategies resolve contradictions in reported reaction yields for sulfonamide derivatives?

  • Methodological Answer : Yield discrepancies often stem from:

  • Reagent Purity : Trace moisture in sulfonyl chlorides reduces reactivity; pre-dry reagents over molecular sieves .
  • Catalyst Loading : Ni(OAc)2_2 concentrations >5 mol% may deactivate intermediates; titrate catalyst levels .
  • Analytical Variability : Cross-validate yields via HPLC and 19^{19}F-NMR (if fluorinated analogs exist) .

Q. How can researchers design derivatives of this compound for biological activity screening?

  • Methodological Answer : Focus on modifying the:

  • Aryl Group : Introduce electron-withdrawing groups (e.g., -CF3_3) to enhance binding to hydrophobic enzyme pockets .
  • Sulfonamide Linker : Replace methyl with bulkier substituents (e.g., morpholine) to modulate solubility and target affinity .
  • Pharmacophore Integration : Hybridize with bioactive scaffolds (e.g., oxazolidinones) for antibacterial activity, as shown in . Validate via docking studies (AutoDock Vina) and QSAR models .

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